Aptiganel hydrochloride

Overview

Description

Aptiganel hydrochloride (CNS 1102, Cerestat) is a selective, non-competitive antagonist targeting the ion channel site of the N-methyl-D-aspartate (NMDA) receptor. It was developed as a neuroprotective agent for acute ischemic stroke, with preclinical studies demonstrating efficacy in reducing infarct volume in animal models of focal cerebral ischemia . Mechanistically, Aptiganel binds to the NMDA receptor’s ion channel with high affinity (IC50 = 36 nM in vitro), blocking glutamate-induced excitotoxicity, a key contributor to neuronal death post-stroke . Despite promising preclinical results, clinical trials in humans failed to demonstrate efficacy and raised safety concerns, leading to the discontinuation of its development .

Preparation Methods

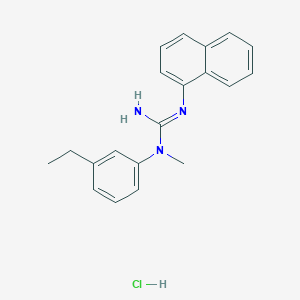

The synthesis of Cerestat involves the preparation of N-(3-ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine hydrochloride. The synthetic route typically includes the following steps:

Formation of the guanidine core: This involves the reaction of 1-naphthylamine with cyanamide to form N-(1-naphthyl)guanidine.

Substitution reaction: The N-(1-naphthyl)guanidine is then reacted with 3-ethylbenzyl chloride in the presence of a base to form N-(3-ethylphenyl)-N-methyl-N’-1-naphthalenylguanidine.

Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for Cerestat would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Cerestat undergoes various chemical reactions, including:

Oxidation: Cerestat can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, particularly at the guanidine moiety.

Substitution: Cerestat can participate in substitution reactions, especially at the aromatic rings.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cerestat has been extensively studied for its neuroprotective properties. Some of its key applications include:

Chemistry: Cerestat serves as a model compound for studying NMDA receptor antagonists and their chemical properties.

Biology: It is used in research to understand the role of NMDA receptors in neuronal function and neuroprotection.

Medicine: Cerestat has been investigated for its potential to protect against ischemic damage in conditions such as stroke and traumatic brain injury. .

Mechanism of Action

Cerestat exerts its effects by binding to the NMDA receptor, a type of glutamate receptor in the brain. By acting as a noncompetitive antagonist, Cerestat inhibits the receptor’s activity, preventing excessive calcium influx into neurons. This action helps to protect neurons from excitotoxicity, a process that can lead to cell death in conditions such as stroke and traumatic brain injury .

Comparison with Similar Compounds

Comparison with Similar NMDA Receptor Antagonists

NMDA receptor antagonists have been extensively studied for neuroprotection in stroke and neurodegenerative diseases. Below is a detailed comparison of Aptiganel with other compounds in this class:

Table 1: Comparative Analysis of NMDA Receptor Antagonists

Key Findings and Contrasts

Efficacy vs. Toxicity Trade-offs :

- Aptiganel and Selfotel both failed due to lack of efficacy and dose-limiting toxicities. Aptiganel’s high-dose regimen (5 mg bolus + 0.75 mg/h infusion) caused a 30 mmHg rise in systolic blood pressure and increased mortality (26.3% vs. 19.2% in placebo) . Selfotel, a competitive antagonist, exhibited neurotoxic effects at therapeutic doses, likely due to excessive NMDA receptor inhibition .

- Magnesium, while safer, showed inconsistent neuroprotection in clinical trials despite robust preclinical data .

Mechanistic Specificity :

- Aptiganel’s ion channel blockade contrasts with subunit-selective agents like Eliprodil (NR2B-specific). Eliprodil’s selectivity was theorized to reduce side effects, but clinical trials revealed cardiovascular risks .

- Remacemide, a low-affinity antagonist, had better tolerability but insufficient efficacy, highlighting the challenge of balancing NMDA inhibition with therapeutic benefit .

Timing and Therapeutic Window :

- Aptiganel was administered within 6 hours of stroke onset, aligning with the hypothesized neuroprotective window. However, like other NMDA antagonists, it failed to translate preclinical timing (effective in animals within 1–3 hours) to humans, where the optimal window remains undefined .

Critical Analysis of NMDA Antagonists in Stroke

The collective failure of NMDA antagonists, including Aptiganel, underscores key challenges:

- Glutamate Surge Dynamics : Post-stroke glutamate release peaks within minutes, but clinical administration delays (>3–6 hours in trials) likely render antagonists ineffective .

- Aptiganel’s non-selectivity may explain its detrimental effects .

- Safety Profiles : Hypertension (Aptiganel) and neurotoxicity (Selfotel) suggest NMDA antagonists require narrower therapeutic indices than thrombolytics like tPA .

Biological Activity

Aptiganel hydrochloride, also known as CNS-1102 or Cerestat, is a compound that has been investigated primarily for its neuroprotective properties, particularly in the context of acute ischemic stroke. Its mechanism of action involves selective antagonism of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in excitotoxicity associated with neuronal injury. This article provides a detailed overview of the biological activity of this compound, focusing on clinical trials, pharmacokinetics, safety profiles, and comparative efficacy.

Aptiganel acts as a noncompetitive antagonist at the NMDA receptor's ion-channel site. By inhibiting excessive glutamate activity, it aims to prevent neuronal damage during ischemic events. The compound was shown to be effective in animal models of focal brain ischemia at plasma concentrations around 10 ng/mL .

Overview of Trials

Aptiganel was subjected to several clinical trials to evaluate its efficacy and safety in treating acute ischemic stroke. The most notable study was a nested phase 2/phase 3 randomized controlled trial conducted from July 1996 to September 1997 across 156 medical centers in multiple countries including the United States, Canada, and the UK. A total of 628 patients were enrolled, with treatments divided into three groups: high-dose aptiganel (5 mg bolus followed by 0.75 mg/h), low-dose aptiganel (3 mg bolus followed by 0.5 mg/h), and placebo .

Key Findings

- Primary Outcome : The primary endpoint was the Modified Rankin Scale (MRS) score at 90 days post-stroke onset. Results indicated no significant difference between the treatment groups and placebo (median MRS score = 3 for all groups; P = 0.31) .

- Mortality Rates : The mortality rate in the high-dose group was notably higher compared to placebo (26.3% vs. 19.2%; P = 0.06). The low-dose group had a mortality rate of 22.5% .

- Neurological Improvement : At day 7, patients receiving placebo showed slightly greater improvement on the NIH Stroke Scale compared to those receiving high-dose aptiganel (mean improvement -0.8 points vs. -0.9 points; P = 0.04) .

Table: Summary of Clinical Trial Outcomes

| Treatment Group | Median MRS Score at Day 90 | Mortality Rate (%) | NIH Stroke Scale Improvement |

|---|---|---|---|

| High-Dose Aptiganel | 3 | 26.3 | -0.9 |

| Low-Dose Aptiganel | 3 | 22.5 | Not specified |

| Placebo | 3 | 19.2 | -0.8 |

Pharmacokinetics

This compound exhibits a half-life of approximately 4 hours in humans, with a mean clearance rate of 18 mL/min/kg . It is highly protein-bound (88%) and primarily metabolized by the liver, with excretion occurring mainly via feces .

Safety Profile

In safety studies involving healthy volunteers and stroke patients, aptiganel was generally well tolerated; however, side effects included:

- Increased Blood Pressure : Significant elevations were noted post-administration.

- Central Nervous System Effects : Reports included sedation and hallucinations, particularly at higher doses .

- Adverse Events : Neurological disturbances such as blurred vision were also documented .

Case Studies and Observations

Although animal studies indicated promising neuroprotective effects, human trials revealed limited efficacy and potential harm when administered to an undifferentiated population of stroke patients . The independent data monitoring board ultimately recommended terminating the trial due to concerns over safety and lack of efficacy .

Q & A

Basic Research Questions

Q. What are the optimal storage and reconstitution conditions for Aptiganel hydrochloride in experimental settings?

- Methodological Answer : this compound should be stored as a powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). For solvent-based stock solutions (e.g., DMSO), store aliquots at -80°C (stable for 6 months) or -20°C (stable for 1 month) to avoid repeated freeze-thaw cycles . Solubility in DMSO is 294.24 mM (100 mg/mL) , requiring sonication for full dissolution. For lower concentrations (e.g., 1–10 mM), dilute using calculated solvent volumes (e.g., 0.294 mL DMSO for 10 mM) .

Q. How does this compound exert its neuroprotective effects at the molecular level?

- Methodological Answer : As a non-competitive NMDA receptor antagonist , Aptiganel binds to the ion channel site of iGluRs, blocking excessive Ca²⁺ influx and mitigating excitotoxicity. Preclinical studies demonstrate efficacy in models like controlled cortical impact injury, where it reduces neuronal apoptosis and oxidative stress . Researchers should validate target engagement using electrophysiology (e.g., patch-clamp assays) or calcium imaging to confirm NMDA receptor blockade .

Advanced Research Questions

Q. How can researchers design preclinical studies to evaluate the neuroprotective efficacy of this compound while addressing translational challenges?

- Methodological Answer :

- Model Selection : Use controlled cortical impact (CCI) or middle cerebral artery occlusion (MCAO) models to mimic ischemic stroke pathology .

- Dosing Regimen : Optimize timing post-injury; preclinical success often relies on early administration (≤1 hour post-injury), whereas clinical trials failed due to delayed dosing (e.g., 6–12 hours post-stroke) .

- Outcome Measures : Combine behavioral tests (e.g., modified Neurological Severity Score) with biomarkers (e.g., glutamate levels, infarct volume via MRI) .

- Reference Study : The 2001 JAMA trial highlights translational pitfalls, emphasizing the need for alignment between preclinical and clinical protocols .

Q. What methodological considerations are critical when analyzing contradictory data between preclinical and clinical studies of this compound?

- Methodological Answer :

- Meta-Analysis : Compare outcomes across studies (e.g., Albers et al. (2001) clinical trial vs. Kroppenstedt et al. preclinical data) to identify confounding variables like population heterogeneity or dosing windows .

- Subgroup Analysis : Stratify clinical data by stroke severity or biomarkers (e.g., baseline glutamate levels) to isolate responsive cohorts .

- Mechanistic Follow-Up : Use in vitro models (e.g., hippocampal neurons) to test hypotheses derived from contradictions, such as differential synaptic vs. extrasynaptic NMDA receptor targeting .

Q. What are the implications of synaptic versus extrasynaptic NMDA receptor targeting in Aptiganel’s mechanism, and how can this be leveraged in experimental design?

- Methodological Answer : Synaptic NMDA receptors promote pro-survival signaling (e.g., CREB activation), while extrasynaptic receptors drive excitotoxicity. Aptiganel’s non-specific blockade may disrupt both pathways, explaining mixed outcomes. To dissect this:

- Assay Selection : Use microelectrode arrays or compartmentalized neuronal cultures to isolate synaptic/extrasynaptic activity .

- Gene Editing : Knock down NR2A (synaptic) or NR2B (extrasynaptic) subunits to assess Aptiganel’s subtype-specific effects .

Q. Guidelines for Reproducibility

Properties

IUPAC Name |

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3.ClH/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19;/h4-14H,3H2,1-2H3,(H2,21,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAKVKWRMCAYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045762 | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137160-11-3 | |

| Record name | Aptiganel hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137160113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aptiganel hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | APTIGANEL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40PWH14OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.